molecular formula C17H17ClN4O B11487553 4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyaniline

4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyaniline

Cat. No.: B11487553
M. Wt: 328.8 g/mol
InChI Key: CCQRWMYXTXGNSR-UHFFFAOYSA-N
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Description

4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]-2-methoxyaniline is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]-2-methoxyaniline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a variety of functionalized analogs.

Scientific Research Applications

4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]-2-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]-2-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[6-chloro-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]-2-methoxyaniline apart is its unique combination of the pyrazino and benzimidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H17ClN4O

Molecular Weight

328.8 g/mol

IUPAC Name

4-(6-chloro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)-2-methoxyaniline

InChI

InChI=1S/C17H17ClN4O/c1-23-15-9-11(5-6-13(15)19)21-7-8-22-16(10-21)20-14-4-2-3-12(18)17(14)22/h2-6,9H,7-8,10,19H2,1H3

InChI Key

CCQRWMYXTXGNSR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCN3C(=NC4=C3C(=CC=C4)Cl)C2)N

Origin of Product

United States

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